7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
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Overview
Description
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one is a heterocyclic compound that features a bromine atom attached to a pyrido[3,2-f][1,4]oxazepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one typically involves the bromination of a precursor pyrido[3,2-f][1,4]oxazepin-5-one compound. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
- 7-fluoro-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
- 7-iodo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one
Uniqueness
7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-6-7(12)10-1-2-13-8(6)11-4-5/h3-4H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTARKWINAIOMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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